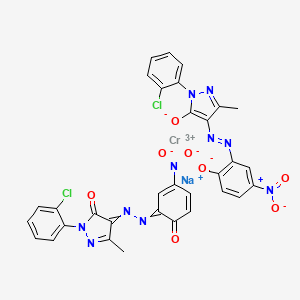
Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium is a complex chemical compound known for its vibrant color and unique chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium typically involves the reaction of chromate salts with bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-one) under controlled conditions. The reaction is carried out in an aqueous medium with the addition of sodium hydroxide to facilitate the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process includes rigorous purification steps to ensure the removal of any impurities that may affect the compound’s performance in various applications.
Chemical Reactions Analysis
Types of Reactions
Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium undergoes several types of chemical reactions, including:
Oxidation: The chromate ion can act as an oxidizing agent, facilitating the oxidation of various organic and inorganic substrates.
Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) compounds.
Substitution: The compound can participate in substitution reactions, particularly involving the azo group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various acids and bases to control the pH of the reaction medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized organic compounds, while reduction reactions produce chromium(III) species.
Scientific Research Applications
Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium is used in various scientific research applications, including:
Chemistry: As a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium involves its interaction with various molecular targets. The chromate ion can interact with cellular components, leading to oxidative stress and potential cellular damage. The azo group can also participate in electron transfer reactions, further contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, potassium
- Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, ammonium
Uniqueness
The sodium salt of this compound is unique due to its solubility in water and its specific reactivity profile. Compared to its potassium and ammonium counterparts, the sodium salt is more commonly used in aqueous reactions and industrial applications.
Properties
CAS No. |
75199-04-1 |
|---|---|
Molecular Formula |
C32H20Cl2CrN10NaO8 |
Molecular Weight |
818.5 g/mol |
IUPAC Name |
sodium;2-(2-chlorophenyl)-4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methylpyrazol-3-one;2-(2-chlorophenyl)-5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]pyrazol-3-olate;chromium(3+) |
InChI |
InChI=1S/C16H12ClN5O4.C16H10ClN5O4.Cr.Na/c2*1-9-15(16(24)21(20-9)13-5-3-2-4-11(13)17)19-18-12-8-10(22(25)26)6-7-14(12)23;;/h2-8,23-24H,1H3;2-8H,1H3;;/q;-2;+3;+1/p-2 |
InChI Key |
CVZDZLSHYQAZBQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3Cl.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3Cl.[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















